molecular formula C28H24N4Na2O8S3 B077448 ACID YELLOW 38 CAS No. 13390-47-1

ACID YELLOW 38

Cat. No.: B077448
CAS No.: 13390-47-1
M. Wt: 686.7 g/mol
InChI Key: VSSMQLIMSVAUDK-UHFFFAOYSA-L
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Description

Benzenesulfonic acid, 2,2’-thiobis[5-[(4-ethoxyphenyl)azo]-, disodium salt is a synthetic organic compound. It is characterized by its complex structure, which includes benzenesulfonic acid groups, thiobis linkages, and azo groups attached to ethoxyphenyl rings. This compound is often used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 2,2’-thiobis[5-[(4-ethoxyphenyl)azo]-, disodium salt typically involves multiple steps:

    Diazotization: The process begins with the diazotization of 4-ethoxyaniline to form the corresponding diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a thiobis compound to form the azo linkage.

    Sulfonation: The resulting compound undergoes sulfonation to introduce the benzenesulfonic acid groups.

    Neutralization: Finally, the compound is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction times to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,2’-thiobis[5-[(4-ethoxyphenyl)azo]-, disodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Benzenesulfonic acid, 2,2’-thiobis[5-[(4-ethoxyphenyl)azo]-, disodium salt has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.

    Biology: Employed in biochemical assays and as a staining agent.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 2,2’-thiobis[5-[(4-ethoxyphenyl)azo]-, disodium salt involves its interaction with molecular targets through its sulfonic acid and azo groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific application. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-nitro-, disodium salt: Similar structure but with nitro groups instead of ethoxyphenyl groups.

    Benzenesulfonic acid, 2,2’-thiobis[5-[(2,4-diamino-5-bromophenyl)azo]-, dilithium salt: Contains bromophenyl and diamino groups instead of ethoxyphenyl groups.

Uniqueness

Benzenesulfonic acid, 2,2’-thiobis[5-[(4-ethoxyphenyl)azo]-, disodium salt is unique due to its specific combination of ethoxyphenyl and azo groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specialized applications where these properties are advantageous.

Properties

IUPAC Name

disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]sulfanylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O8S3.2Na/c1-3-39-23-11-5-19(6-12-23)29-31-21-9-15-25(27(17-21)42(33,34)35)41-26-16-10-22(18-28(26)43(36,37)38)32-30-20-7-13-24(14-8-20)40-4-2;;/h5-18H,3-4H2,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSMQLIMSVAUDK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)SC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OCC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4Na2O8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065431
Record name C.I. Acid Yellow 38
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5065431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

686.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13390-47-1
Record name Acid Yellow 38
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013390471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 2,2'-thiobis[5-[2-(4-ethoxyphenyl)diazenyl]-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Acid Yellow 38
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5065431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2,2'-thiobis(5-(4-ethoxyphenylazo)benzenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.136
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

Q1: How does Acid Yellow 38 interact with polymers, and does light affect this interaction?

A1: this compound can adsorb onto various hydrophilic polymers, including gelatin, dextran, poly(vinyl alcohol), and polyvinylimidazoles. [, ] This adsorption is influenced by the type of polymer and the presence of other polymers in the system. Interestingly, light can induce the desorption of this compound from these polymers. [] The extent of both adsorption and light-induced desorption varies depending on the polymer composition, with gelatin showing a particular ability to enhance the desorption process when crosslinked within the polymer layer. []

Q2: How do polymers influence the photochemical behavior of this compound?

A2: Research has shown that polymers can influence the photochemical properties of this compound. [] While most polymers have a minimal effect on the thermal cis-trans isomerization rate, polyvinylimidazoles, particularly the quaternized form, exhibit a significant impact. [] This influence manifests as changes in solution turbidity, wavelength of maximum absorption, molar absorptivity, and the degree of conversion at photoequilibrium, suggesting that the polymer alters the dye's microenvironment and promotes dye-dye interactions. []

Q3: Can this compound be used to control the size of nanoparticles?

A3: Yes, this compound has been successfully employed in controlling the size of nanoparticles formed through electrostatic self-assembly. [, ] When combined with polyelectrolytes like poly(diallyldimethylammonium chloride or quarternized poly(4-vinylpyridine) or with dendrimers like fourth-generation poly(amido amine), this compound forms stable nanoparticles in aqueous solutions. [, ] Upon UV light exposure, the dye undergoes trans-cis isomerization, leading to changes in hydrophilicity and binding properties, ultimately resulting in a controllable decrease in nanoparticle size. [] This light-triggered size manipulation offers potential for applications requiring precise control over nanoparticle dimensions.

Q4: What analytical techniques are commonly used to study this compound and its interactions?

A4: Various analytical techniques are employed to investigate this compound and its interactions. UV-vis spectroscopy is crucial for monitoring the dye's photoisomerization and quantifying its concentration. [, ] Dynamic and static light scattering provide information about particle size and assembly behavior in solution. [, ] Isothermal titration calorimetry helps determine thermodynamic parameters associated with dye binding, like enthalpy and entropy changes. [, ] Atomic force microscopy offers visualization and size characterization of the nanoparticles formed. [] Zeta potential measurements provide insight into the electrostatic stabilization of the assemblies. [] These techniques, used individually or in combination, offer a comprehensive understanding of this compound's properties and its interactions with other molecules.

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